molecular formula C21H23N5O B5507082 N-biphenyl-2-yl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea

N-biphenyl-2-yl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea

Cat. No. B5507082
M. Wt: 361.4 g/mol
InChI Key: FQNLFWXBPZQKBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves strategic modifications to enhance specific properties like binding affinity or pharmacological activity. For example, Almansa et al. (1997) discussed the synthesis of a series of 5-(biphenyl-4-ylmethyl)pyrazoles, showing the importance of various substituents for high affinity and potency (Almansa et al., 1997). Similarly, Dewald et al. (1977) synthesized a series of 4-aryl-1,3-dialkyl-6,8-dihydropyrazolo[3,4-e] [1,4]diazepin-7(1H)-ones, highlighting the role of different substituents in the compound's CNS effects (Dewald et al., 1977).

Molecular Structure Analysis

The molecular structure of such compounds is critical for their biological activity. Studies like the one conducted by Fesenko et al. (2012) on the synthesis of functionalized tetrahydro-1,3-diazepin-2-ones show the complexity of these molecules and the importance of their structural features (Fesenko et al., 2012).

Chemical Reactions and Properties

The reactivity and properties of these compounds are influenced by their structural framework. Benincori et al. (1991) detailed the Fischer indole synthesis, showing how rearrangements in similar cyclic hydrazones can lead to various reaction pathways (Benincori et al., 1991).

Scientific Research Applications

Angiotensin II Receptor Antagonists

Research has been conducted on derivatives related to the compound , focusing on their potential as angiotensin II receptor antagonists. These compounds, including pyrazole derivatives, have shown significant in vitro and in vivo potency as angiotensin II antagonists, suggesting their potential application in treating conditions such as hypertension. One such compound, UR-7280, has demonstrated high potency and has been selected for clinical evaluation as an antihypertensive agent (Almansa et al., 1997).

Antianxiety and Anticonvulsant Agents

Another area of application is in the development of antianxiety and anticonvulsant agents. A series of pyrazolodiazepinones, structurally similar to the compound , have been synthesized and shown to possess strong central nervous system effects similar to diazepam in animals, with one compound being studied clinically as part of a new animal anesthetic (Dewald et al., 1977).

Antiproliferative Effects on Cancer Cells

Derivatives of the compound have been investigated for their antiproliferative activities against cancer cell lines, including melanoma and hematopoietic cell lines. Conformationally rigid analogs of the aminopyrazole amide scaffold have been synthesized, with some showing competitive activities to known inhibitors, indicating their potential application in cancer treatment (Kim et al., 2011).

Mechanism of Action

The mechanism of action of biphenyl compounds in medicinal applications is diverse and depends on the specific derivative and its biological target .

Safety and Hazards

The safety and hazards associated with biphenyl compounds depend on their specific structure and functional groups. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

Biphenyl derivatives serve as versatile and multifaceted platforms in medicinal chemistry. A large number of biphenyl derivatives are patented and broadly used in medicine . Future research will likely continue to explore the potential of these compounds in various therapeutic applications.

properties

IUPAC Name

1-(2-phenylphenyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c27-21(23-14-17-13-18-15-22-11-6-12-26(18)25-17)24-20-10-5-4-9-19(20)16-7-2-1-3-8-16/h1-5,7-10,13,22H,6,11-12,14-15H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNLFWXBPZQKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=NN2C1)CNC(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-biphenyl-2-yl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea

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